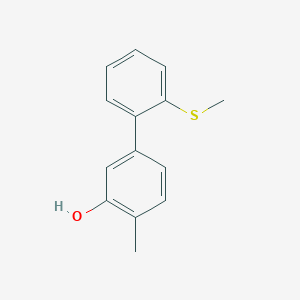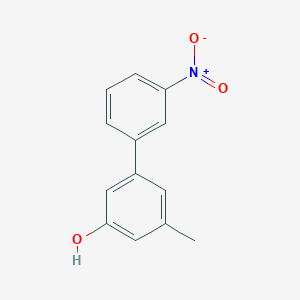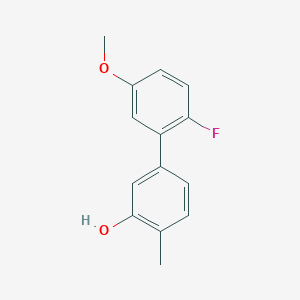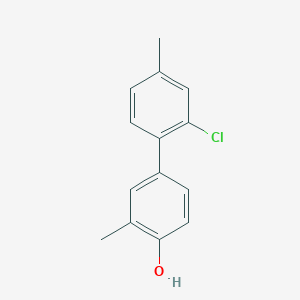
5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% (5F2MP) is an organic compound that has been extensively studied for its wide range of applications in the fields of science and technology. 5F2MP is a versatile compound that has been used in a variety of research and industrial applications. Its unique properties make it an ideal candidate for a wide range of applications, including as a catalyst, a reagent, and a fluorescent probe.
Wissenschaftliche Forschungsanwendungen
5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% has a wide range of applications in scientific research, including as a catalyst, a reagent, and a fluorescent probe. As a catalyst, 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% has been used in a variety of reactions, including the hydrolysis of esters and the amination of aldehydes. As a reagent, 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% has been used in the synthesis of a wide range of compounds, including heterocycles, polymers, and organic compounds. As a fluorescent probe, 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% has been used in a variety of applications, including the detection of biomolecules and the imaging of living cells.
Wirkmechanismus
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% is not fully understood, but it is believed to involve the formation of a reactive intermediate, which can then react with a variety of substrates. The intermediate is believed to be a cationic species, which can be formed through the reaction of an alkyl halide with a strong base, such as sodium hydroxide. This cationic species can then react with a variety of substrates, including aldehydes, ketones, and esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% are not fully understood, but it is believed to have a wide range of effects on the body. 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have antioxidant and immunomodulatory effects. Additionally, 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% has been shown to have antinociceptive and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% in laboratory experiments include its low cost, its versatility, and its ease of use. 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% is a relatively inexpensive compound, making it a cost-effective choice for a wide range of experiments. Additionally, 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% can be used in a variety of reactions, making it a versatile choice for a wide range of experiments. Finally, 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% is easy to use, making it a convenient choice for laboratory experiments.
The limitations of using 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% in laboratory experiments include its potential for toxicity and its potential for environmental contamination. 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% is a potentially toxic compound, and it should be handled with care in the laboratory. Additionally, 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% may be toxic to the environment if it is not disposed of properly.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% in scientific research and technology. Potential future applications include its use as a catalyst in the synthesis of pharmaceuticals, its use as a reagent in the synthesis of complex organic compounds, and its use as a fluorescent probe in the detection of biomolecules. Additionally, 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% could be used in the development of new materials, such as polymers and nanomaterials. Finally, 5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% could be used in the development of new drugs and therapeutic agents.
Synthesemethoden
5-(5-Fluoro-2-methoxyphenyl)-3-methylphenol, 95% can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the palladium-catalyzed Heck reaction. The most common method of synthesis is the Wittig reaction, which involves the formation of a phosphonium salt from a phosphine and an alkyl halide. This salt is then reacted with an aldehyde or ketone to form the desired product. The Grignard reaction is a more complex method of synthesis, involving the formation of an organomagnesium compound from an alkyl halide and magnesium metal. This compound is then reacted with an aldehyde or ketone to form the desired product. The palladium-catalyzed Heck reaction is a more efficient method of synthesis, involving the formation of a palladium-coupled intermediate from an alkyl halide and an aryl halide. This intermediate is then reacted with an aldehyde or ketone to form the desired product.
Eigenschaften
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-5-10(7-12(16)6-9)13-8-11(15)3-4-14(13)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZRWNFYUZELCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683849 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-36-0 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














